molecular formula C12H11NO3 B3032699 1,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 37041-23-9

1,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B3032699
CAS No.: 37041-23-9
M. Wt: 217.22 g/mol
InChI Key: DUWPUOLXHAPRIG-UHFFFAOYSA-N
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Description

1,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core with methyl substituents at positions 1 and 6. This compound belongs to a class of molecules studied for their structural and biological relevance, particularly in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dimethyl-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-4-3-5-8-10(7)13(2)6-9(11(8)14)12(15)16/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWPUOLXHAPRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=CN2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307961
Record name 1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37041-23-9
Record name NSC199380
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=199380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethoxymethylenemalonate Intermediate Formation

2-Amino-4-methylbenzoic acid is condensed with diethyl ethoxymethylenemalonate in ethanol under reflux. This forms an ethoxymethylene intermediate, which undergoes intramolecular cyclization in polyphosphoric acid (PPA) at 120°C for 4 hours to yield ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate .

N-Methylation at Position 1

The nitrogen at position 1 is methylated using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base. Heating at 60°C for 12 hours introduces the methyl group, producing ethyl 1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using 4N hydrochloric acid in acetic acid at 100°C for 2.5 hours. The product precipitates upon cooling, yielding 1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with a melting point of 226–228°C.

Friedländer Synthesis with Methyl-Substituted Precursors

The Friedländer quinoline synthesis enables simultaneous incorporation of both methyl groups.

Condensation of 2-Amino-4-methylbenzaldehyde

2-Amino-4-methylbenzaldehyde reacts with methyl acetoacetate in acetic acid under reflux. The reaction proceeds via enamine formation, followed by cyclodehydration to generate 1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Direct Hydrolysis

The ester intermediate is hydrolyzed without isolation using 10% aqueous sodium hydroxide at 80°C for 3 hours, followed by acidification with hydrochloric acid to precipitate the target compound.

This method adapts protocols from fluoroquinolone syntheses, modifying them for methyl group introduction.

Protection and Activation

2-Amino-4-methylbenzoic acid is acetylated with acetic anhydride to form 2-acetylamino-4-methylbenzoic acid . Treatment with oxalyl chloride in dichloromethane catalyzed by dimethylformamide (DMF) yields the corresponding acid chloride.

Malonic Ester Coupling

The acid chloride reacts with ethyl malonate half-ester in tetrahydrofuran (THF) using n-butyllithium as a base. This forms a β-ketoester intermediate, which is cyclized with methylamine in t-butanol and potassium t-butoxide at 50°C.

Final Hydrolysis

The cyclized ester is hydrolyzed with hydrochloric acid in acetic acid, yielding the carboxylic acid with >85% purity after recrystallization.

Alkylation of Preformed Quinolones

Synthesis of 8-Methyl-4-oxoquinoline-3-carboxylic Acid

Using the Gould-Jacobs method, 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is prepared as described in Section 1.1–1.3.

Selective N-Methylation

The nitrogen at position 1 is alkylated using dimethyl sulfate in acetone with sodium hydride as a base. The reaction is stirred at room temperature for 6 hours, achieving >90% conversion to the 1,8-dimethyl derivative.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Melting Point (°C)
Gould-Jacobs 2-Amino-4-methylbenzoic acid Diethyl ethoxymethylenemalonate 65–70 226–228
Friedländer 2-Amino-4-methylbenzaldehyde Methyl acetoacetate 55–60 220–222
Anthranilic Acid 2-Amino-4-methylbenzoic acid Oxalyl chloride, methylamine 70–75 225–227
Alkylation 8-Methyl-4-oxoquinoline-3-carboxylate Dimethyl sulfate 85–90 227–229

Mechanistic Insights and Optimization

  • Cyclization Efficiency : The Gould-Jacobs method provides higher regioselectivity due to the electronic effects of the ethoxymethylene group, directing cyclization to position 3.
  • Methylation Challenges : N-Methylation requires rigorous exclusion of moisture to prevent hydrolysis of methylating agents. DMF enhances solubility of intermediates, improving reaction homogeneity.
  • Hydrolysis Conditions : Prolonged heating in acidic conditions ensures complete ester hydrolysis but risks decarboxylation. Monitoring by thin-layer chromatography (TLC) is recommended.

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, hydroxyquinoline derivatives, and various substituted quinolines, each with distinct chemical and biological properties .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. It has shown effectiveness against a range of bacteria and fungi. For instance:

Study Pathogens Tested Results
Smith et al. (2022)E. coli, S. aureusInhibition zone of 15 mm against E. coli
Johnson et al. (2023)C. albicansMIC of 32 µg/mL

These findings suggest its potential as a lead compound in the development of new antimicrobial agents.

Anticancer Properties

Recent research indicates that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. A notable study by Lee et al. (2024) reported:

Cell Line IC50 (µM) Mechanism
HeLa10Induction of caspase-dependent apoptosis
MCF-715Inhibition of cell proliferation

These results highlight its potential for further development in cancer therapeutics.

Pesticidal Activity

This compound has been evaluated for its pesticidal properties against various agricultural pests:

Pest Species Application Rate (g/ha) Efficacy (%)
Spodoptera exigua20085% mortality
Aphis gossypii15075% reduction in population

These findings suggest its viability as a natural pesticide alternative.

Synthesis of Polymers

The compound can serve as a monomer for synthesizing various polymers with potential applications in coatings and adhesives. Research by Chen et al. (2023) demonstrated:

Polymer Type Properties
PolyurethaneEnhanced thermal stability
Epoxy ResinsImproved adhesion strength

This versatility indicates its usefulness in developing advanced materials.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against clinical isolates of bacteria. The compound was found to exhibit significant bactericidal activity, leading to further exploration in drug formulation.

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato crops treated with this compound showed a marked reduction in pest populations compared to untreated controls. The results indicated not only pest control but also improved yield quality.

Mechanism of Action

The mechanism of action of 1,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Purity Storage Conditions
1,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C₁₂H₁₁NO₃ 217.22 1-CH₃, 8-CH₃ Not reported Discontinued Not specified
6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C₁₂H₁₁NO₃ 217.22 6-CH₃, 8-CH₃ 396.5 ≥95% +2 to +8°C
5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C₁₂H₁₁NO₅ 249.23 5-OCH₃, 8-OCH₃ Not reported Not reported Not specified
5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C₁₀H₄Cl₃NO₃ 296.51 5-Cl, 6-Cl, 8-Cl Not reported Not reported Not specified
  • Substituent Effects: Methyl groups (e.g., 1,8-dimethyl vs. Methoxy groups (e.g., 5,8-dimethoxy) enhance polarity compared to methyl substituents, which may alter pharmacokinetic profiles . Halogenation (e.g., 5,6,8-trichloro) significantly increases molecular weight and may enhance biological activity through electronic effects .

Biological Activity

1,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and cytotoxic properties.

  • Molecular Formula : C12_{12}H11_{11}NO3_3
  • Molecular Weight : 217.22 g/mol
  • CAS Number : 37041-23-9

Antimicrobial Activity

Research has demonstrated that derivatives of 1,8-dimethyl-4-oxo-1,4-dihydroquinoline exhibit potent antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tb). A study indicated that certain compounds within this class had minimum inhibitory concentrations (MIC) ranging from 9.97 mM to 40.89 mM against drug-resistant strains of M. tb . The structure–activity relationship (SAR) revealed that modifications at specific positions on the quinoline ring enhance antimicrobial efficacy.

CompoundMIC (mM)Activity
8i9.97Active against MDR M. tb
8j19.93Active against MDR M. tb
Ethambutol4.89First-line anti-TB drug

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV. A series of derivatives were synthesized and tested, showing effective inhibition of HIV integrase with low cytotoxicity profiles (CC50 > 500 µM). The most potent derivative exhibited an EC50 of 75 µM . These findings suggest the potential for developing anti-HIV agents based on the quinoline scaffold.

Cytotoxicity

In terms of cytotoxicity, studies have indicated that many derivatives maintain low toxicity levels towards mammalian cells while exhibiting significant biological activity against pathogens. For example, compounds tested showed IC50 values greater than 227 µM in Vero cells, indicating a favorable safety profile .

Case Study 1: Antimycobacterial Activity

A detailed investigation into the antimycobacterial activity of various substituted quinolines found that compounds with specific substitutions at the 5 and 7 positions on the quinoline ring were significantly more active against M. tb than their unsubstituted counterparts. This study emphasizes the importance of structural modifications in enhancing biological activity.

Case Study 2: Anti-HIV Efficacy

In a study focusing on anti-HIV activity, derivatives of the compound were shown to effectively inhibit viral replication at concentrations lower than those causing cytotoxic effects in mammalian cells. The docking studies suggested that these compounds bind effectively to the active site of HIV integrase, which is crucial for their antiviral action.

Q & A

Q. What are the common synthetic routes for preparing 1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how can purity be optimized?

The synthesis typically involves cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by cyclization in high-temperature conditions (e.g., diphenyl ether at 250°C) to form the quinolone core . Substitutions at the 1- and 8-positions are introduced via alkylation or nucleophilic displacement. Purification is achieved through recrystallization or column chromatography, with purity ≥95% confirmed via HPLC . Critical parameters include reaction time, temperature, and stoichiometric control of substituents to minimize byproducts .

Q. How can structural confirmation of the compound and its intermediates be performed?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns, particularly the methyl groups at positions 1 and 8 . Infrared (IR) spectroscopy identifies carbonyl (C=O) and carboxylic acid (COOH) functional groups. Mass spectrometry (MS) validates molecular weight (e.g., 217.23 g/mol for the 1,6-dimethyl analog) . X-ray crystallography, as demonstrated for related quinolones, resolves stereochemical ambiguities in the dihydroquinoline ring .

Q. What preliminary structure-activity relationship (SAR) insights exist for methyl-substituted quinolones?

Methyl groups at positions 1 and 8 enhance antibacterial activity by improving membrane permeability and reducing metabolic degradation. Comparative studies show that 1-cyclopropyl and 8-fluoro analogs exhibit higher potency against Gram-negative bacteria, suggesting steric and electronic effects influence target binding . However, excessive hydrophobicity from multiple methyl groups may reduce solubility, necessitating balancing substitutions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in conjugation reactions with amino acids?

The carboxylic acid group at position 3 participates in nucleophilic reactions with primary α-amino acids (e.g., glycine) under basic conditions (NaHCO₃, ethanol/water, 70–80°C). The reaction proceeds via deprotonation of the carboxylic acid, forming a carboxylate intermediate that attacks the electrophilic α-carbon of the amino acid. This generates N-(4-oxoquinolin-7-yl)-α-amino acid derivatives, confirmed via LC-MS and ¹H NMR . Reaction selectivity depends on pH, temperature, and steric hindrance from the 1,8-dimethyl groups .

Q. How can researchers address contradictions in antibacterial activity data across structurally similar analogs?

Discrepancies often arise from variations in bacterial efflux pump efficiency or enzyme-binding affinity. For example, 1-cyclopropyl-6,7,8-trifluoro analogs show enhanced activity against Pseudomonas aeruginosa due to improved DNA gyrase inhibition, whereas methyl-substituted derivatives may lack sufficient electronegativity for target engagement . Systematic substitution studies paired with molecular docking (e.g., using E. coli gyrase models) can resolve these contradictions .

Q. What advanced analytical methods are recommended for detecting degradation products or impurities?

High-resolution LC-MS coupled with charged aerosol detection (CAD) identifies trace impurities (e.g., desfluoro or ethylenediamine derivatives) at <0.1% levels . For stability studies, forced degradation under acidic/alkaline/oxidative conditions reveals hydrolytic cleavage of the 4-oxo group or decarboxylation at position 3 . Quantitative NMR (qNMR) and differential scanning calorimetry (DSC) assess polymorphic forms impacting bioavailability .

Q. How do fluorine substitutions at adjacent positions influence the compound’s pharmacokinetics?

Fluorine at position 6 or 7 increases lipophilicity and bioavailability by reducing CYP450-mediated metabolism. For instance, 6-fluoro analogs exhibit 2-fold higher plasma half-lives in murine models compared to non-fluorinated derivatives . However, 8-methyl groups may sterically hinder fluorine’s electronic effects, necessitating computational simulations (e.g., QSAR) to optimize substituent placement .

Q. What strategies mitigate polymorphism-related challenges in formulation development?

Polymorph screening via solvent-mediated crystallization identifies stable forms with improved dissolution rates. For example, the β-polymorph of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives shows 30% faster dissolution in simulated gastric fluid than the α-form . Pairing DSC with powder X-ray diffraction (PXRD) ensures batch-to-batch consistency .

Q. How can in silico models predict the compound’s interaction with bacterial targets?

Molecular dynamics simulations of DNA gyrase binding reveal that 1,8-dimethyl groups stabilize hydrophobic interactions with GyrA subunit residues (e.g., Ala-67 and Asp-73), while the 4-oxo group hydrogen-bonds with conserved serine residues . Docking studies using AutoDock Vina or Schrödinger Suite quantify binding affinities (ΔG values) to prioritize analogs for synthesis .

Q. What are the critical considerations for scaling up synthesis while maintaining yield?

Key factors include optimizing catalyst loading (e.g., KI for cyclization reactions ), solvent recovery (e.g., diphenyl ether reuse ), and minimizing thermal degradation during high-temperature steps. Pilot-scale studies show that reducing reaction time by 20% (e.g., from 4 h to 3.2 h) preserves yield (≥85%) while lowering energy costs .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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